![molecular formula C21H24F3N5O B4455770 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE](/img/structure/B4455770.png)
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE
Overview
Description
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often include the use of trifluoroacetic acid as a catalyst and various organic solvents such as ethanol and dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and trimethylsilyl cyanide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit certain kinases and modulate the activity of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as 4-(pyrrolidin-1-yl)benzonitrile share structural similarities and are used in similar applications.
Piperazine derivatives: Compounds like imatinib, which contains a piperazine ring, are also used in medicinal chemistry.
Uniqueness
4-METHYL-2-(PYRROLIDIN-1-YL)-6-{4-[2-(TRIFLUOROMETHYL)BENZOYL]PIPERAZIN-1-YL}PYRIMIDINE is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c1-15-14-18(26-20(25-15)29-8-4-5-9-29)27-10-12-28(13-11-27)19(30)16-6-2-3-7-17(16)21(22,23)24/h2-3,6-7,14H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMZKDWWUMKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



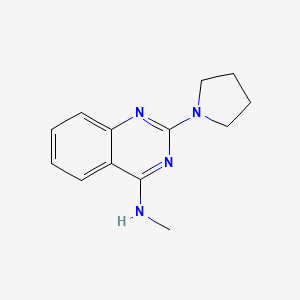
![1-METHANESULFONYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4455720.png)
![2-{[(4-methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4455728.png)
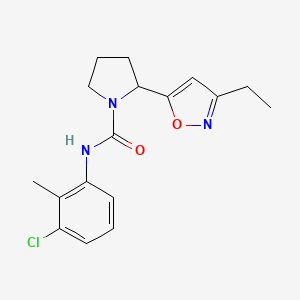
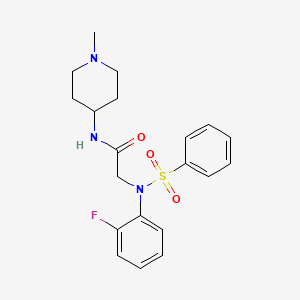
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4455749.png)
![N-ethyl-3-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4455753.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B4455757.png)
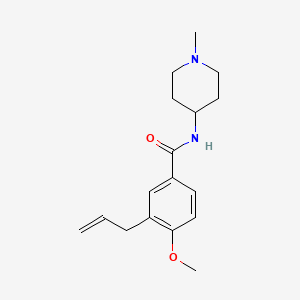
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4455764.png)
![N-(2,5-dimethylphenyl)-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4455773.png)
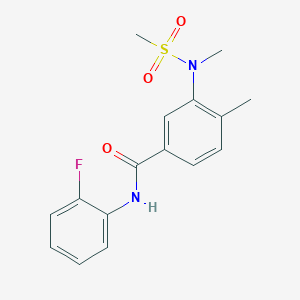
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methoxybenzamide](/img/structure/B4455807.png)
